4-(4-Chloro-2-methoxy-phenyl)-butan-1-ol
Description
4-(4-Chloro-2-methoxy-phenyl)-butan-1-ol is a substituted butanol derivative featuring a phenyl ring with a chlorine atom at the para position and a methoxy group at the ortho position. Its molecular formula is C₁₁H₁₅ClO₂, with a molecular weight of 214.69 g/mol. The compound combines a hydroxyl-terminated butyl chain with an aromatic system modified by electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.
Properties
Molecular Formula |
C11H15ClO2 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C11H15ClO2/c1-14-11-8-10(12)6-5-9(11)4-2-3-7-13/h5-6,8,13H,2-4,7H2,1H3 |
InChI Key |
JFLBQQAVQSOGHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with 4-(4-Chloro-2-methoxy-phenyl)-butan-1-ol, differing primarily in substituents on the aromatic ring or the functional groups attached to the butanol backbone. Key comparisons are summarized in Table 1 and elaborated below.
4-(4-Chlorophenyl)sulfanylbutan-1-ol
- Structure: A butanol chain with a para-chlorophenylthio (-S-C₆H₄-Cl) group at the fourth carbon.
- Molecular Formula : C₁₀H₁₃ClOS .
- Key Differences : Replaces the methoxy-phenyl group with a sulfanyl-linked chlorophenyl group. The sulfur atom increases hydrophobicity and may alter metabolic stability compared to oxygen-based substituents.
4-(4-Methylphenyl)butan-1-ol
- Structure : Features a para-methylphenyl group instead of chloro-methoxy-phenyl.
- Molecular Formula : C₁₁H₁₆O .
- Key Differences : The methyl group is less polar than chlorine or methoxy, reducing solubility in polar solvents. This compound is highlighted for its utility as a research chemical in organic synthesis .
4-(n-Heptyloxy)butan-1-ol
- Structure: A butanol chain with a heptyloxy (-O-(CH₂)₆CH₃) group at the fourth carbon.
- Molecular Formula : C₁₁H₂₄O₂ .
- Key Differences: Lacks an aromatic ring but includes a long alkoxy chain. Demonstrates pheromone activity in beetles (e.g., Anoplophora chinensis), attracting both sexes in field assays. The alkoxy chain enhances volatility, critical for insect communication .
4-(Propan-2-ylamino)butan-1-ol
- Structure: Substitutes the aromatic group with an isopropylamino (-NH-CH(CH₃)₂) moiety.
- Molecular Formula: C₇H₁₇NO .
- Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, enabling applications in asymmetric synthesis and plant growth regulation. It exhibits neuroprotective and anti-inflammatory properties in preclinical studies .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Pheromone vs. Pharmaceutical Utility: Alkoxy-substituted butanols (e.g., 4-(n-heptyloxy)butan-1-ol) prioritize volatility for pheromone activity, while aromatic substituents (e.g., chloro-methoxy-phenyl) may favor solubility and stability in drug design .
- Functional Group Impact: Amino-substituted butanols exhibit distinct reactivity (e.g., nucleophilic substitution) compared to aryl-substituted derivatives, broadening their utility in synthetic chemistry .
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